8-(benzyl(methyl)amino)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Description
This purine dione derivative features a complex structure with two critical substituents:
- 7-position: A 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl group, introducing a sulfur atom and a tetrazole ring. Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry .
Molecular Formula: C₂₃H₂₆N₉O₂S
Molecular Weight: ~492.5 g/mol (calculated).
Key Functional Groups: Purine dione core, tetrazole, thioether.
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O2S/c1-29(15-16-9-5-3-6-10-16)21-24-19-18(20(33)25-22(34)30(19)2)31(21)13-14-35-23-26-27-28-32(23)17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,25,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYACPMKHHWMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(benzyl(methyl)amino)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a purine core substituted with various functional groups, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of purines often exhibit significant antimicrobial properties. A study on similar compounds showed that modifications at specific positions can enhance their efficacy against various bacterial strains. For example, compounds with benzyl and tetrazole moieties have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | MIC (µg/ml) | Reference |
|---|---|---|---|
| 8-(benzyl(methyl)amino)-3-methyl... | Antibacterial | 2 | |
| 2-chlorobenzyl triazolium compound | Antibacterial | 2 |
Anticancer Activity
The purine scaffold is well-known in cancer research due to its role in nucleic acid metabolism. Compounds similar to the one have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, revealing IC50 values in the low micromolar range.
The proposed mechanisms of action for this compound include:
- Inhibition of Nucleotide Synthesis : The purine structure may interfere with nucleotide synthesis pathways crucial for DNA replication.
- Receptor Modulation : Some derivatives act as modulators of specific receptors, enhancing or inhibiting signaling pathways involved in cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A series of tetrazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with a benzyl group exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .
- Anticancer Properties : In vitro studies on purine derivatives showed that certain modifications led to significant reductions in cell viability across multiple cancer cell lines, suggesting a promising avenue for further drug development .
Comparison with Similar Compounds
Structural Analogs in the Purine Dione Family
The most relevant analog is 8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 899724-78-8, ):
- Molecular Formula : C₂₅H₂₉N₅O₄
- Molecular Weight : 463.5 g/mol .
- 7-position Substituent: A phenoxy-hydroxypropyl group, introducing oxygen atoms and a hydroxyl group.
Comparative Analysis:
Implications :
- The main compound’s tetrazole-thioethyl group may improve binding to enzymes or receptors requiring negative charge interactions (e.g., angiotensin II receptors, similar to losartan ).
- The analog (CAS 899724-78-8) likely exhibits higher solubility due to hydroxyl and ether groups but may have reduced membrane permeability compared to the sulfur-containing main compound.
Functional Group Comparisons
Tetrazole vs. Carboxylic Acid Bioisosterism
- Tetrazole : Present in the main compound, offers metabolic resistance and ionic interactions at physiological pH.
- Carboxylic Acid : Absent here but commonly replaced by tetrazoles in drug design (e.g., antihypertensive agents) .
Thioether vs. Ether Linkages
- Ether (CAS 899724-78-8) : More polar, favoring aqueous solubility and hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
